Thiazolidin-4-one, 3-methyl-5-(1-methyl-1H-pyrazol-4-ylmethylene)-2-thioxo-
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Overview
Description
3-METHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains both pyrazole and thiazolone moieties. Compounds with these structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-METHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . This method yields high to excellent purity products, which can be isolated by simple filtration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-METHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-METHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiazolone derivatives, such as:
3-Methyl-1-phenyl-5-pyrazolone: Known for its diverse biological activities.
Pyrazolo[1,5-a]pyrimidines: Explored for their potential therapeutic applications.
Various benzaldehyde derivatives: Used in the synthesis of related compounds. What sets 3-METHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE apart is its unique combination of pyrazole and thiazolone moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3OS2 |
---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
(5E)-3-methyl-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H9N3OS2/c1-11-5-6(4-10-11)3-7-8(13)12(2)9(14)15-7/h3-5H,1-2H3/b7-3+ |
InChI Key |
QRAPWTSMONNETH-XVNBXDOJSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/2\C(=O)N(C(=S)S2)C |
Canonical SMILES |
CN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)C |
Origin of Product |
United States |
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